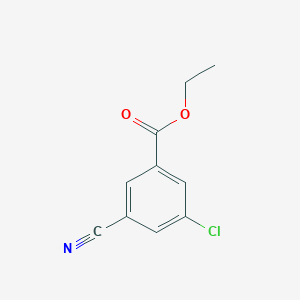

Ethyl 3-chloro-5-cyanobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-3-Chlor-5-cyanbenzoat ist eine organische Verbindung mit der Summenformel C10H8ClNO2. Es ist ein Derivat der Benzoesäure, das eine Chlor- und eine Cyangruppe am Benzolring sowie eine Ethylester-Funktionelle Gruppe aufweist. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Merkmale und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ethyl-3-Chlor-5-cyanbenzoat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz umfasst die Veresterung von 3-Chlor-5-cyanbenzoesäure mit Ethanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion verläuft typischerweise unter Rückflussbedingungen, um eine vollständige Umwandlung zu gewährleisten.

Eine andere Methode beinhaltet die direkte Cyanierung von Ethyl-3-Chlorbenzoat unter Verwendung eines Cyanierungsmittels wie Kupfer(I)-cyanid bei erhöhten Temperaturen. Diese Methode ist vorteilhaft wegen ihrer Einfachheit und ihres direkten Ansatzes.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion von Ethyl-3-Chlor-5-cyanbenzoat häufig in kontinuierlichen Durchflussreaktoren eingesetzt, um die Effizienz und Ausbeute zu verbessern. Die Verwendung automatisierter Systeme ermöglicht eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen, und sorgt so für eine gleichbleibende Produktqualität.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-3-Chlor-5-cyanbenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Die Chlorgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Reduktion: Die Cyangruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.

Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kaliumthiolate in polaren aprotischen Lösungsmitteln (z. B. Dimethylsulfoxid) werden üblicherweise verwendet.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether ist ein typisches Reduktionsmittel.

Hydrolyse: Wasserige Salzsäure- oder Natriumhydroxidlösungen werden für Hydrolysereaktionen verwendet.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Zu den Produkten gehören substituierte Benzoate mit verschiedenen funktionellen Gruppen, die die Chlorgruppe ersetzen.

Reduktion: Das Hauptprodukt ist Ethyl-3-Amino-5-cyanbenzoat.

Hydrolyse: Das Hauptprodukt ist 3-Chlor-5-cyanbenzoesäure.

Wissenschaftliche Forschungsanwendungen

Ethyl-3-Chlor-5-cyanbenzoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und als Baustein für bioaktive Moleküle verwendet.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Die Verbindung wird aufgrund ihrer Stabilität und Reaktivität bei der Herstellung von Farbstoffen, Pigmenten und Polymeren eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-chloro-5-cyanobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chloro group.

Reduction: The major product is ethyl 3-amino-5-cyanobenzoate.

Hydrolysis: The primary product is 3-chloro-5-cyanobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-chloro-5-cyanobenzoate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-3-Chlor-5-cyanbenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren. Die Chlor- und Cyangruppen können an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen beteiligt sein, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst. Diese Wechselwirkungen können die Aktivität von Zielproteinen modulieren und zu verschiedenen biologischen Effekten führen.

Vergleich Mit ähnlichen Verbindungen

Ethyl-3-Chlor-5-cyanbenzoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Ethyl-3-Chlor-4-cyanbenzoat: Diese Verbindung unterscheidet sich in der Position der Cyangruppe und zeigt eine unterschiedliche Reaktivität und biologische Aktivität.

Ethyl-3-Brom-5-cyanbenzoat: Das Bromanalog zeigt aufgrund der unterschiedlichen Abgangsgruppenfähigkeit eine unterschiedliche Reaktivität in nucleophilen Substitutionsreaktionen.

Ethyl-3-Chlor-5-nitrobenzoat: Die Nitrogruppe führt zusätzliche elektronische Effekte ein, die das chemische Verhalten und die Anwendungen der Verbindung verändern.

Ethyl-3-Chlor-5-cyanbenzoat zeichnet sich durch seine einzigartige Kombination funktioneller Gruppen aus, die eine spezifische Reaktivität und ein Potenzial für vielfältige Anwendungen in Forschung und Industrie verleihen.

Eigenschaften

Molekularformel |

C10H8ClNO2 |

|---|---|

Molekulargewicht |

209.63 g/mol |

IUPAC-Name |

ethyl 3-chloro-5-cyanobenzoate |

InChI |

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 |

InChI-Schlüssel |

PULDJKUCFMEOCA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=CC(=C1)C#N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.